An In-depth Technical Guide to trans-4-Aminocyclohexanemethanol Hydrochloride: Properties, Synthesis, and Applications
An In-depth Technical Guide to trans-4-Aminocyclohexanemethanol Hydrochloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-4-Aminocyclohexanemethanol hydrochloride is a bifunctional organic compound featuring a cyclohexane ring substituted with an amino group and a hydroxymethyl group in a trans configuration.[1] This unique structural arrangement imparts a combination of properties that make it a valuable building block in medicinal chemistry and organic synthesis.[1] Its high solubility in water and moderate lipophilicity render it suitable for a variety of biological applications.[1] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of trans-4-Aminocyclohexanemethanol hydrochloride, offering insights for researchers and professionals in drug development and chemical synthesis.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of trans-4-Aminocyclohexanemethanol hydrochloride is fundamental to its application in research and development. The following table summarizes its key properties.
| Property | Value | Source(s) |
| CAS Number | 1504-49-0 | [1][2] |
| Molecular Formula | C7H16ClNO | [1] |
| Molecular Weight | 165.66 g/mol | [1] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 178 °C | [3] |
| Solubility | Highly soluble in water. Soluble in methanol. | [1][4] |
| Storage | Room temperature, in an inert atmosphere. | [3] |
Synthesis of trans-4-Aminocyclohexanemethanol Hydrochloride
The synthesis of trans-4-Aminocyclohexanemethanol hydrochloride can be achieved through various routes, often involving multiple steps of reduction, protection, and deprotection. A common and effective method starts from 4-aminobenzoic ester, as detailed in the following multi-step synthesis.[5]
Synthetic Pathway Overview
Caption: Multi-step synthesis of trans-4-Aminocyclohexanemethanol hydrochloride.
Detailed Experimental Protocol
The following protocol is a representative synthesis starting from ethyl trans-4-aminocyclohexanecarboxylate, which is a downstream intermediate from the pathway described above.[4]
Step 1: Reduction of the Ester
-
Suspend ethyl trans-4-aminocyclohexanecarboxylate in anhydrous tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension in an ice bath.
-
Slowly add a solution of a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), in THF to the cooled suspension.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature overnight.
-
Cool the reaction mixture again in an ice bath and carefully quench the excess reducing agent by the sequential and dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.
-
Allow the mixture to stir at room temperature for 30 minutes to facilitate the precipitation of aluminum salts.
-
Filter the mixture through a pad of celite, and wash the filter cake with THF.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude trans-4-Aminocyclohexanemethanol as a white solid.
Step 2: Hydrochloride Salt Formation
-
Dissolve the crude trans-4-Aminocyclohexanemethanol in a suitable organic solvent, such as diethyl ether or isopropanol.
-
Add a solution of hydrogen chloride in the same solvent dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with the solvent, and dry under vacuum to yield trans-4-Aminocyclohexanemethanol hydrochloride.
Spectroscopic Characterization
¹H NMR Spectroscopy
The ¹H NMR spectrum of the free base, trans-4-Aminocyclohexanemethanol, in DMSO-d6 is expected to show the following characteristic signals[4]:
-
A doublet for the two protons of the -CH2OH group.
-
A multiplet for the proton attached to the carbon bearing the amino group.
-
A series of multiplets for the cyclohexane ring protons.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For the related compound, trans-4-Aminocyclohexanol, the spectrum shows distinct signals for the carbon atoms of the cyclohexane ring and the carbon attached to the hydroxyl group.[6] By analogy, the ¹³C NMR spectrum of trans-4-Aminocyclohexanemethanol would exhibit signals for the seven carbon atoms in its structure.
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying the functional groups present in the molecule. Key expected absorptions include:
-
A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H and N-H stretching vibrations.
-
Bands in the region of 2850-2950 cm⁻¹ due to C-H stretching of the cyclohexane ring.
-
A band around 1050 cm⁻¹ for the C-O stretching vibration.
Applications in Research and Development
The unique bifunctional nature of trans-4-Aminocyclohexanemethanol hydrochloride makes it a versatile intermediate in several areas of chemical research and drug development.
Pharmaceutical and Medicinal Chemistry
This compound serves as a key building block for the synthesis of various biologically active molecules.[1] Its cyclohexane scaffold is a common motif in many pharmaceutical agents. The presence of both an amino and a hydroxyl group allows for diverse chemical modifications to generate libraries of compounds for drug discovery screening. For instance, it is a crucial intermediate in the synthesis of Ambroxol hydrochloride, a widely used mucolytic agent.[7]
Organic Synthesis
In organic synthesis, the amino and hydroxyl groups can be selectively reacted to introduce new functionalities. The amino group can act as a nucleophile in substitution reactions or be converted into amides, while the hydroxyl group can undergo esterification or etherification.[1] This allows for the construction of more complex molecular architectures.
Materials Science
The ability of trans-4-Aminocyclohexanemethanol to form hydrogen bonds through its amino and hydroxyl groups makes it a candidate for the development of novel materials with specific properties, such as self-assembling systems.[1]
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling trans-4-Aminocyclohexanemethanol hydrochloride. It is advisable to consult the Safety Data Sheet (SDS) before use. General safety recommendations include:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the compound in a well-ventilated area or a fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, rinse the affected area with plenty of water.
Conclusion
trans-4-Aminocyclohexanemethanol hydrochloride is a valuable and versatile chemical intermediate with significant applications in pharmaceutical research and organic synthesis. Its well-defined chemical properties and multiple synthetic routes make it an accessible building block for the creation of complex molecules. A thorough understanding of its characteristics, as outlined in this guide, is essential for its effective and safe utilization in the laboratory and in the development of new chemical entities.
References
-
The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for RSC Advances. [Link]
- Google Patents.
-
SpectraBase. trans-4-Aminocyclohexanol HCl - Optional[ATR-IR] - Spectrum. [Link]
-
University of Greifswald Publication Server. Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. [Link]
- Google Patents. ES2213863T3 - PROCEDURE FOR THE PRODUCTION OF TRANS-4-AMINOCICLOHEXANOL.
- Google Patents. EA020350B1 - PROCESS FOR THE PREPARATION OF TRANS 4-AMINO-CYCLOHEXYL ACETIC ACID ETHYL ESTER HCl.
-
NIH - National Center for Biotechnology Information. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. [Link]
-
ResearchGate. Mass spectrum of the reaction product, trans-4-aminocyclohexanal with its molecular ion peak at 115 amu. [Link]
-
CP Lab Safety. trans-4-aminocyclohexanemethanol hydrochloride, min 97%, 10 grams. [Link]
-
NIST WebBook. trans-1,4-Bis(aminomethyl)cyclohexane. [Link]
-
ResearchGate. FTIR spectra - L -proline, (b) trans-4-hydroxy. [Link]
Sources
- 1. Buy trans-4-Aminocyclohexanemethanol hydrochloride | 1504-49-0 [smolecule.com]
- 2. calpaclab.com [calpaclab.com]
- 3. (4-aminocyclohexyl)methanol CAS#: 1504-49-0 [m.chemicalbook.com]
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- 5. CN103420855A - Trans-4-amino cyclohexylmethanol hydrochloride and preparation method thereof - Google Patents [patents.google.com]
- 6. trans-4-Aminocyclohexanol(27489-62-9) 13C NMR spectrum [chemicalbook.com]
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